molecular formula C5H10O5 B12392324 D-Ribose-d6

D-Ribose-d6

Cat. No.: B12392324
M. Wt: 156.17 g/mol
InChI Key: PYMYPHUHKUWMLA-JDSYEOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose-d6 can be synthesized through various methods, including chemical synthesis and fermentation. One common method involves the chemical synthesis of D-Ribose from D-glucose, followed by the incorporation of deuterium atoms . This process typically requires specific reaction conditions, such as the use of deuterated reagents and solvents, to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus species, are genetically engineered to produce high yields of D-Ribose, which is then subjected to deuterium exchange reactions to obtain this compound . This method is advantageous due to its scalability and cost-effectiveness.

Scientific Research Applications

Chemistry: D-Ribose-d6 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism . Its deuterium labeling allows for precise tracking of the compound in various biochemical reactions.

Biology: In biological research, this compound is employed to study the synthesis and degradation of nucleotides and nucleic acids. It helps in elucidating the role of ribose in cellular processes such as DNA and RNA synthesis .

Medicine: this compound has potential therapeutic applications in the treatment of conditions like chronic fatigue syndrome and heart disease. It is used to investigate the effects of ribose supplementation on ATP production and energy metabolism in patients .

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its role as a precursor in the synthesis of antiviral and anticancer drugs is of particular interest .

Properties

Molecular Formula

C5H10O5

Molecular Weight

156.17 g/mol

IUPAC Name

(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-JDSYEOJOSA-N

Isomeric SMILES

[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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